5-(3-Chloro-5-fluorophenyl)thiazol-2-amine
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Overview
Description
5-(3-Chloro-5-fluorophenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 3-chloro-5-fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 5-(3-Chloro-5-fluorophenyl)thiazol-2-amine typically involves the reaction of 3-chloro-5-fluoroaniline with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired thiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
5-(3-Chloro-5-fluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
5-(3-Chloro-5-fluorophenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar compounds to 5-(3-Chloro-5-fluorophenyl)thiazol-2-amine include:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has similar structural features but with different substituents on the phenyl ring.
5-(3-Fluorophenyl)thiazol-2-amine: This compound lacks the chlorine substituent but retains the fluorophenyl and thiazole moieties.
Thiazole derivatives: Various thiazole derivatives with different substituents exhibit diverse biological activities and are used in different applications.
This compound stands out due to its unique combination of chlorine and fluorine substituents, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H6ClFN2S |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6ClFN2S/c10-6-1-5(2-7(11)3-6)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
SPLIFDSMKDJLJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C2=CN=C(S2)N |
Origin of Product |
United States |
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